molecular formula C8H6O2S2 B596650 Thieno[3,4-b]thiophene-2-carboxylic acid CAS No. 14630-08-1

Thieno[3,4-b]thiophene-2-carboxylic acid

Cat. No. B596650
CAS RN: 14630-08-1
M. Wt: 198.254
InChI Key: MSNSBRVDFLGBBB-UHFFFAOYSA-N
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Description

Thieno[3,4-b]thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .


Synthesis Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid can be synthesized through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 2-(2-thienyl)ethanol and carbon disulfide in a catalytic vapor-phase reaction .


Molecular Structure Analysis

The molecular structure of Thieno[3,4-b]thiophene-2-carboxylic acid is represented by the empirical formula C7H4O2S2 . The SMILES string representation is OC(=O)c1cc2sccc2s1 .


Chemical Reactions Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid can undergo various chemical reactions. For instance, it can be involved in the Gewald condensation reaction to produce aminothiophene derivatives . It can also react with LDA to undergo double deprotonation, giving the 5-lithio derivative .


Physical And Chemical Properties Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Organic Optoelectronics

Thieno[3,4-b]thiophene-2-carboxylate is used in the development of organic optoelectronics . It’s an extremely attractive electron-withdrawing building block in organic electronics . The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . The preparation involves a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .

Organic Solar Cells

Thieno[3,4-b]thiophene-2-carboxylate units have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies (PCEs) . The synthesis involves Cu-mediated coupling between 4-bromothiophene-3-carbaldehyde and 2-mercaptoacetate .

Industrial Chemistry and Material Science

Thiophene derivatives, including Thieno[3,4-b]thiophene-2-carboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors . The specific methods of application or experimental procedures are not detailed in the source.

Organic Semiconductors

Thiophene-mediated molecules, including Thieno[3,4-b]thiophene-2-carboxylic acid, have a prominent role in the advancement of organic semiconductors . The specific methods of application or experimental procedures are not detailed in the source.

Organic Thin-Film Transistors

Thieno[3,2-b]thiophene-2-carboxylic Acid has been used as a reactant for versatile α,ω-disubstituted tetratienoacene semiconductors for high performance organic thin-film transistors .

Pharmaceutical Applications

Thiophene-based analogs, including Thieno[3,4-b]thiophene-2-carboxylic acid, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .

Synthesis of Thiophene Derivatives

Thieno[3,4-b]thiophene-2-carboxylic Acid has been used in the synthesis of thiophene derivatives . The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .

Voltage-Gated Sodium Channel Blocker

Thiophene-based analogs, including Thieno[3,4-b]thiophene-2-carboxylic acid, have been used as a voltage-gated sodium channel blocker . For example, articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a dental anesthetic in Europe .

Safety And Hazards

While specific safety and hazard information for Thieno[3,4-b]thiophene-2-carboxylic acid is not available, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

thieno[2,3-c]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBPOIZFVYLFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CSC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,4-b]thiophene-2-carboxylic acid

CAS RN

14630-08-1
Record name thieno[3,4-b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
57
Citations
G Buemi - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
AM1 and MNDO methods have been used for optimizing the molecular geometry of all the possible conformations of thieno[3,4-b]thiophene-2-carboxylic acid (1), of its methyl ester (2) …
Number of citations: 13 www.journal.csj.jp
VS Saji, KK Zong, M Pyo - Journal of Photochemistry and Photobiology A …, 2010 - Elsevier
Thieno[3,4-b]thiophene-2-carboxylic acid (TTHC) was newly synthesized and poly(thieno[3,4-b]thiophene-2-carboxylic acid) (PTTHC), showing NIR absorption with a low band gap of …
Number of citations: 35 www.sciencedirect.com
YC Chen, HH Chou, MC Tsai, SY Chen… - … A European Journal, 2012 - Wiley Online Library
New dipolar sensitizers containing an ethyl thieno[3,4‐b]thiophene‐2‐carboxylate (ETTC) entity in the conjugated spacer have been synthesized in two isomeric forms. These …
H Wynberg, J Feijen - … des Travaux Chimiques des Pays‐Bas, 1970 - Wiley Online Library
The formylation of thieno[3,4‐b]thiophene gives a mixture of 4‐formyl‐ and 6‐formyl‐thieno[3,4‐b]thiophene in a ratio of 70 : 30. Lithiation followed by formylation of the resulting …
Number of citations: 18 onlinelibrary.wiley.com
H Kim, H Lee, Y Jeong, JU Park, D Seo, H Heo, D Lee… - Synthetic Metals, 2016 - Elsevier
A series of donor-acceptor (D–A) polymers with regioregularly incorporated a thieno[3,4-b]thiophene as a π-bridge between electron donor and electron acceptor segments were …
Number of citations: 20 www.sciencedirect.com
M Khodja, M El Kateb, M Beji, F Guittard… - Journal of colloid and …, 2020 - Elsevier
Here, templateless electropolymerization is employed to produce nanotubular structures from various thieno[3,4-b]thiophene-based monomers that differ in substituent structure and size…
Number of citations: 8 www.sciencedirect.com
EY Thiam, A Dramé, S Sow, A Sene… - Acs Omega, 2019 - ACS Publications
In this work, we present the synthesis of original thieno[3,4-b]thiophene monomers with rigid substituents (eg, perfluorinated chains, and aromatic groups) and demonstrate the ability to …
Number of citations: 18 pubs.acs.org
Y Wada, Y Asada, T Ikai, K Maeda… - …, 2016 - Wiley Online Library
We have synthesized novel thieno[3,4‐b]thiophene‐based π‐conjugated molecules with phenyl ester pendants as electron donor materials for solution‐processed organic …
I Bousrih, M El Kateb… - … of the Royal …, 2020 - royalsocietypublishing.org
Here, a bioinspired strategy is used to prepare well-ordered nanotubular structures, as observed in animals and plants, such as gecko toe pads or corals. The nanotubes are obtained …
Number of citations: 5 royalsocietypublishing.org
O Thiam, A Diouf, F Orange, SY Dieng… - Journal of Polymer …, 2020 - Springer
In this original work, we wanted to prepare surfaces with both high hydrophobicity and strong water adhesion, as observed on rose petals or gecko foot. The surfaces are prepared by …
Number of citations: 2 link.springer.com

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